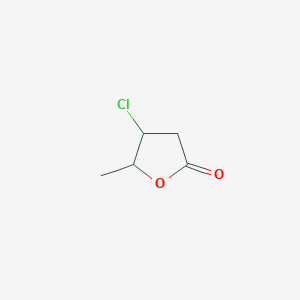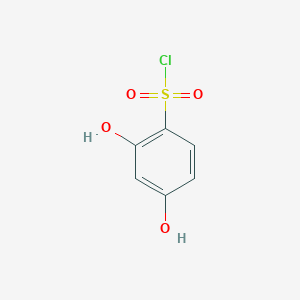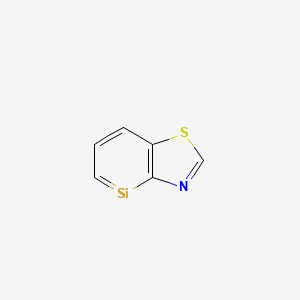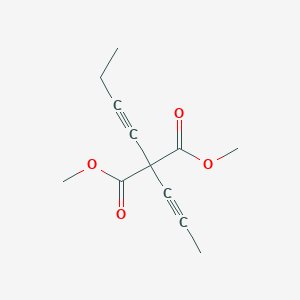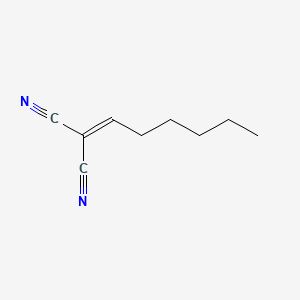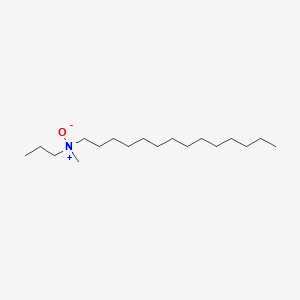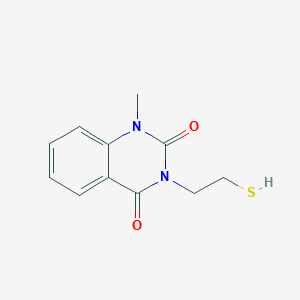
Tetracos-19-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracos-19-enoic acid, also known as nervonic acid, is a very long-chain monounsaturated fatty acid with the molecular formula C24H46O2. It is characterized by a single cis-double bond located at the 19th carbon position from the carboxyl end. This compound is naturally found in the white matter of mammalian brains and is a significant component of the myelin sheath of nerve fibers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetracos-19-enoic acid can be synthesized through the elongation of shorter-chain fatty acids. One common method involves the elongation of oleic acid (C18:1) using malonyl-CoA and long-chain acyl-CoA as substrates. The key enzyme in this process is 3-ketoacyl-CoA synthase, which catalyzes the condensation reaction .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as plant seed oils. Plants like Lunaria annua and Malania oleifera are known to contain high levels of this fatty acid. The extraction process typically involves solvent extraction followed by purification steps such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Tetracos-19-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the double bond into an epoxide or a diol.
Reduction: The double bond can be hydrogenated to produce tetracosanoic acid.
Substitution: The carboxyl group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.
Substitution: Alcohols or amines in the presence of acid catalysts are used for esterification and amidation reactions, respectively.
Major Products Formed
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Tetracosanoic acid.
Substitution: Esters or amides.
Applications De Recherche Scientifique
Tetracos-19-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex lipids and as a standard in chromatographic analysis.
Biology: Studied for its role in the formation and maintenance of the myelin sheath in nerve cells.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as multiple sclerosis and schizophrenia.
Industry: Used in the production of specialty chemicals and as a component in certain cosmetic formulations
Mécanisme D'action
Tetracos-19-enoic acid exerts its effects primarily through its incorporation into the myelin sheath of nerve fibers. It is involved in the regulation of ion channels and membrane fluidity, which are crucial for proper nerve function. The compound interacts with various molecular targets, including sphingolipids and phospholipids, and is involved in pathways related to lipid metabolism and neural development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oleic acid (C181): A shorter-chain monounsaturated fatty acid with a double bond at the 9th carbon position.
Erucic acid (C221): A very long-chain monounsaturated fatty acid with a double bond at the 13th carbon position.
Lignoceric acid (C240): A saturated fatty acid with no double bonds
Uniqueness
Tetracos-19-enoic acid is unique due to its specific chain length and the position of its double bond, which confer distinct biophysical properties. Its role in the myelin sheath and its potential therapeutic applications in neurological disorders further distinguish it from other similar fatty acids .
Propriétés
Numéro CAS |
133530-23-1 |
|---|---|
Formule moléculaire |
C24H46O2 |
Poids moléculaire |
366.6 g/mol |
Nom IUPAC |
tetracos-19-enoic acid |
InChI |
InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h5-6H,2-4,7-23H2,1H3,(H,25,26) |
Clé InChI |
XGAFLICMDZUMCB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CCCCCCCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


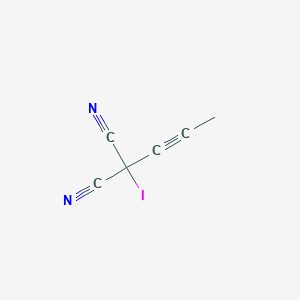
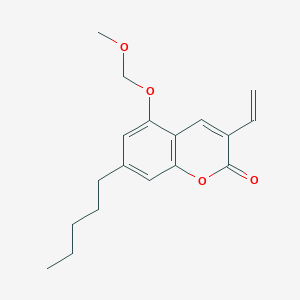
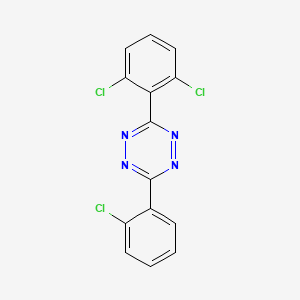
![1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}-3,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B14268967.png)
methanimine N-oxide](/img/structure/B14268980.png)
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268983.png)
